molecular formula C4H10N2O2 B556111 D-2,4-Diaminobutyric acid CAS No. 26908-94-1

D-2,4-Diaminobutyric acid

Cat. No.: B556111
CAS No.: 26908-94-1
M. Wt: 118.13 g/mol
InChI Key: OGNSCSPNOLGXSM-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-2,4-diaminobutyric acid is a 2,4-diaminobutyric acid that has R-configuration. It has a role as a bacterial metabolite. It derives from a butyric acid. It is an enantiomer of a L-2,4-diaminobutyric acid.

Biological Activity

D-2,4-Diaminobutyric acid (DAB) is an amino acid analogue with significant biological activity, particularly in the fields of oncology and microbiology. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

This compound is a cationic amino acid analogue characterized by its unique structure, which comprises two amine groups attached to a butyric acid backbone. Its chemical formula is C4H10N2O2C_4H_{10}N_2O_2 . This compound is known to be transported into cells via the System A amino acid transport mechanism, which is crucial for its biological effects.

  • Antitumoral Activity : DAB exhibits potent antitumoral properties, especially against human glioma cells. The mechanism involves its high uptake in these cells, leading to osmotic lysis due to the accumulation of DAB . This property has been leveraged in experimental therapies for brain tumors.
  • Inhibition of Tumor Growth : Research indicates that DAB can inhibit the growth of certain tumor types by inducing high osmotic pressure within malignant cells, effectively disrupting their viability .
  • Microbial Growth Promotion : Interestingly, DAB also promotes the growth of certain beneficial bacteria, such as Rhizobium leguminosarum, suggesting a dual role in both inhibiting harmful cells and supporting beneficial microbial populations .

Case Study 1: Glioma Treatment

A study demonstrated that DAB significantly reduced glioma cell viability in vitro. The mechanism was attributed to osmotic shock caused by high intracellular concentrations of DAB. The findings suggest potential applications in glioma therapy, particularly as an adjunct to existing treatments.

Case Study 2: Antiviral Applications

Research on γ-poly-D-2,4-diaminobutyric acid (poly-D-Dab) revealed its antiviral properties. The biosynthesis of this polymer was linked to the enzyme PddB, which catalyzes the conversion of DAB isomers. This enzyme's activity was inhibited by sulfhydryl reagents, highlighting the potential for developing antiviral therapies based on DAB derivatives .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
AntitumoralInduces osmotic lysis in glioma cells
Microbial GrowthPromotes growth of Rhizobium leguminosarum
AntiviralInhibits viral replication via poly-D-Dab synthesis

Table 2: Enzymatic Activity Related to this compound

Enzyme NameFunctionSource
PddBCatalyzes racemization of DAB
4-Aminobutyrate AminotransferaseConverts gamma-aminobutyrate to succinate semialdehyde

Properties

IUPAC Name

(2R)-2,4-diaminobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c5-2-1-3(6)4(7)8/h3H,1-2,5-6H2,(H,7,8)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNSCSPNOLGXSM-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801339989
Record name (2R)-2,4-Diaminobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801339989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26908-94-1
Record name 2,4-Diaminobutyric acid, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026908941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2,4-Diaminobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801339989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIAMINOBUTYRIC ACID, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08TNR2VVMT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-2,4-Diaminobutyric acid
Reactant of Route 2
D-2,4-Diaminobutyric acid
Reactant of Route 3
Reactant of Route 3
D-2,4-Diaminobutyric acid
Reactant of Route 4
D-2,4-Diaminobutyric acid
Reactant of Route 5
D-2,4-Diaminobutyric acid
Reactant of Route 6
D-2,4-Diaminobutyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.